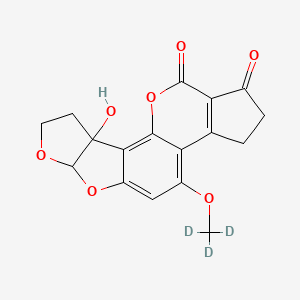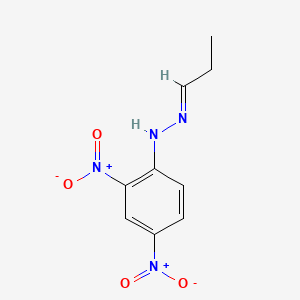
3-Sialyl-D-glucose (α/β mixture)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Sialyl-D-glucose (α/β mixture) is a biochemical compound with the molecular formula C₁₇H₂₉NO₁₄ and a molecular weight of 471.41 g/mol . This compound is a mixture of α and β anomers of 3-Sialyl-D-glucose, which is a sialylated sugar derivative. It is primarily used in proteomics research and other biochemical studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Sialyl-D-glucose (α/β mixture) typically involves the glycosylation of glucose with sialic acid derivatives. The reaction conditions often include the use of a suitable catalyst and solvent to facilitate the glycosylation process. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired α and β anomers .
Industrial Production Methods
Industrial production of 3-Sialyl-D-glucose (α/β mixture) involves large-scale glycosylation reactions using optimized reaction conditions to maximize yield and purity. The process includes the purification of the product through techniques such as chromatography to separate the α and β anomers and obtain a high-purity mixture .
Analyse Chemischer Reaktionen
Types of Reactions
3-Sialyl-D-glucose (α/β mixture) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sialylated gluconic acid derivatives.
Reduction: Reduction reactions can convert the sialylated glucose to its corresponding alcohol derivatives.
Substitution: The hydroxyl groups in the glucose moiety can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Sialylated gluconic acid derivatives.
Reduction: Sialylated glucose alcohol derivatives.
Substitution: Various sialylated glucose derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
3-Sialyl-D-glucose (α/β mixture) has several scientific research applications, including:
Chemistry: Used as a model compound in glycosylation studies and carbohydrate chemistry.
Biology: Studied for its role in cell signaling and interactions due to its sialylated structure.
Medicine: Investigated for its potential therapeutic applications in treating diseases related to glycosylation disorders.
Wirkmechanismus
The mechanism of action of 3-Sialyl-D-glucose (α/β mixture) involves its interaction with specific molecular targets and pathways. The sialylated structure allows it to bind to sialic acid-binding receptors on cell surfaces, influencing cell signaling and interactions. This binding can modulate various biological processes, including immune responses and cell adhesion .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Sialyl-D-lactose: Another sialylated sugar with similar glycosylation properties.
3-Sialyl-D-mannose: A sialylated mannose derivative with comparable biochemical applications.
3-Sialyl-D-galactose: A sialylated galactose compound used in similar research contexts.
Uniqueness
3-Sialyl-D-glucose (α/β mixture) is unique due to its specific glycosylation pattern and the presence of both α and β anomers. This mixture provides a broader range of interactions and applications compared to other sialylated sugars, making it a valuable tool in biochemical and proteomics research .
Eigenschaften
CAS-Nummer |
35259-22-4 |
|---|---|
Molekularformel |
C₁₇H₂₉NO₁₄ |
Molekulargewicht |
471.41 |
Synonyme |
3-O-(N-Acetyl-α-neuraminosyl)-D-glucose; O-α-N-Acetyl-D-neuraminosyl-(2 → 3)-D-glucose |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-(+)-[O-Methyl (O-anisyl)phenylphosphinite]borane](/img/structure/B1147550.png)




![(3R,7R)-3-hydroxy-11-(trideuteriomethoxy)-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B1147568.png)



